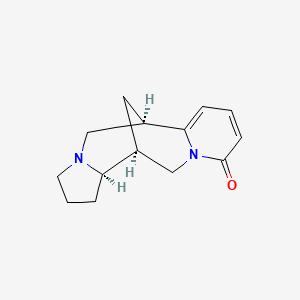
Camoensine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Camoensine is a member of indolizines, an organic heterotetracyclic compound, a bridged compound and a delta-lactam.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Camoensine is derived from cytisine and belongs to a family known for their complex tetracyclic structures. The synthesis of this compound involves several steps, including the chlorination of cytisine followed by specific reduction and cyclization reactions. A notable synthesis route developed by Ohmiya et al. yielded this compound in a moderate overall yield of 68% through a series of reactions involving Grignard reagents and subsequent transformations .
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound and related alkaloids. Although initial screenings against various cancer cell lines (U87 glioblastoma, 518A2 melanoma, and HCT116 colon cancer) revealed no significant cytotoxicity (IC50 > 50 μM), further research is warranted to explore modifications that could enhance its efficacy .
Antimicrobial Properties
This compound's structural relatives have shown promising antimicrobial activities. Quinolizidine-type alkaloids exhibit a range of bioactivities, including antibacterial and antifungal effects. These properties suggest that this compound may also possess similar activities, warranting further investigation into its potential as an antimicrobial agent .
Other Pharmacological Effects
The broader class of quinolizidine alkaloids has been associated with various biological activities, including anti-inflammatory, antiviral, and insecticidal effects. The diverse pharmacological profiles indicate that compounds like this compound could be explored for multiple therapeutic applications beyond cancer treatment .
Case Studies and Research Findings
Several studies have documented the biological activities of quinolizidine alkaloids:
- A review highlighted the chemodiversity and occurrence of quinolizidine-type alkaloids, emphasizing their potential as cytotoxic agents against various cancer cell lines and their roles in traditional medicine .
- Another study focused on the structural diversity of these compounds, linking specific structural features to their biological activities, which could guide future drug development efforts involving this compound .
Eigenschaften
CAS-Nummer |
58845-83-3 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
(1R,9S,10R)-7,14-diazatetracyclo[7.6.1.02,7.010,14]hexadeca-2,4-dien-6-one |
InChI |
InChI=1S/C14H18N2O/c17-14-5-1-3-13-10-7-11(9-16(13)14)12-4-2-6-15(12)8-10/h1,3,5,10-12H,2,4,6-9H2/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
BQLVLWNCTINETI-GRYCIOLGSA-N |
SMILES |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
Isomerische SMILES |
C1C[C@@H]2[C@H]3C[C@H](CN2C1)C4=CC=CC(=O)N4C3 |
Kanonische SMILES |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















